N-(1-butan-2-yl-5-methylpyrazol-4-yl)-2-phenylpyrrolidine-1-carboxamide
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Overview
Description
N-(1-butan-2-yl-5-methylpyrazol-4-yl)-2-phenylpyrrolidine-1-carboxamide is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by its unique structure, which includes a pyrazole ring substituted with a butan-2-yl and a methyl group, a phenyl group, and a pyrrolidine carboxamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-butan-2-yl-5-methylpyrazol-4-yl)-2-phenylpyrrolidine-1-carboxamide typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazole ring through the cyclization of hydrazines with 1,3-diketones. Subsequent steps involve the introduction of the butan-2-yl and methyl groups, followed by the attachment of the phenyl group and the pyrrolidine carboxamide moiety. The reaction conditions usually require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, automated systems, and stringent quality control measures are employed to produce the compound in bulk while maintaining consistency in quality.
Chemical Reactions Analysis
Types of Reactions
N-(1-butan-2-yl-5-methylpyrazol-4-yl)-2-phenylpyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(1-butan-2-yl-5-methylpyrazol-4-yl)-2-phenylpyrrolidine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-butan-2-yl-5-methylpyrazol-4-yl)-2-phenylpyrrolidine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-butan-2-yl-5-methylpyrazol-4-yl)-3-propan-2-yl-2-azaspiro[3.5]nonane-2-carboxamide
- 1-butan-2-yl-5-methylpyrazol-4-yl)-3-(2-ethylimidazol-1-yl)piperidine-1-carboxamide
- 1-(1-Butan-2-yl-5-methylpyrazol-4-yl)-3-(oxan-4-ylmethyl)urea
Uniqueness
N-(1-butan-2-yl-5-methylpyrazol-4-yl)-2-phenylpyrrolidine-1-carboxamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its structure allows for versatile chemical modifications and interactions, making it a valuable compound in various research fields.
Properties
IUPAC Name |
N-(1-butan-2-yl-5-methylpyrazol-4-yl)-2-phenylpyrrolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O/c1-4-14(2)23-15(3)17(13-20-23)21-19(24)22-12-8-11-18(22)16-9-6-5-7-10-16/h5-7,9-10,13-14,18H,4,8,11-12H2,1-3H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAQZWQLSEYLAJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C(=C(C=N1)NC(=O)N2CCCC2C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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